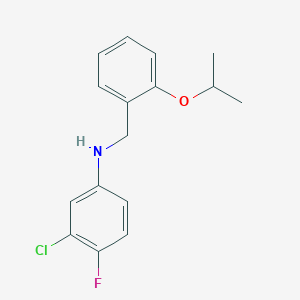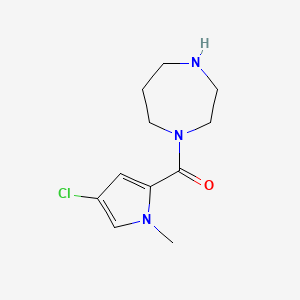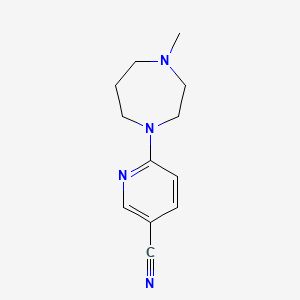
(5-Methyl-3-p-tolyl-isoxazol-4-yl)-methanol
説明
科学的研究の応用
Medicinal Chemistry
(5-Methyl-3-p-tolylisoxazol-4-yl)methanol: is utilized in medicinal chemistry as a precursor for synthesizing compounds with potential therapeutic effects. Its structure is amenable to modifications that can lead to the discovery of new drugs .
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating complex molecules. Its reactivity allows for the formation of various functional groups, aiding in the synthesis of diverse organic compounds .
Pharmaceutical Research
Pharmaceutical research leverages (5-Methyl-3-p-tolylisoxazol-4-yl)methanol for the development of new drug candidates. It’s often used in the early stages of drug discovery to create libraries of compounds for biological testing .
Chemical Engineering
Chemical engineers may explore the use of (5-Methyl-3-p-tolylisoxazol-4-yl)methanol in process optimization. Its properties can influence reaction pathways, leading to more efficient industrial processes .
Materials Science
In materials science, this compound could be investigated for its potential in creating new materials with unique properties, such as polymers or coatings that require specific molecular architectures .
Analytical Chemistry
Analytical chemists might use (5-Methyl-3-p-tolylisoxazol-4-yl)methanol as a standard or reference compound in chromatography or spectroscopy to identify or quantify substances .
Environmental Chemistry
(5-Methyl-3-p-tolylisoxazol-4-yl)methanol: could be used in environmental chemistry to study degradation processes or to develop methods for the removal of hazardous materials from the environment .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules can be studied to understand metabolic pathways or to design inhibitors for enzymes .
特性
IUPAC Name |
[5-methyl-3-(4-methylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHVRQCQIJDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)


![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)






![{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine](/img/structure/B1451656.png)